Ethyl 2-(2,2-difluorocyclopropyl)acetate

Overview

Description

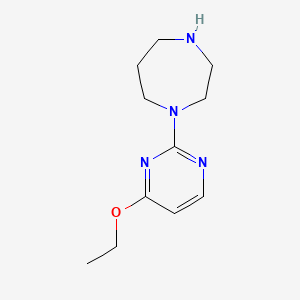

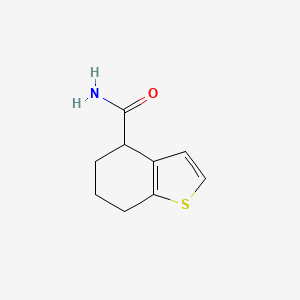

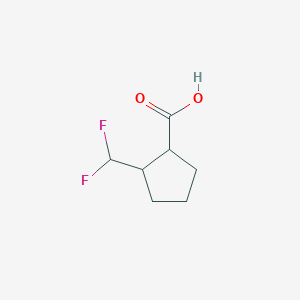

Ethyl 2-(2,2-difluorocyclopropyl)acetate is an organic compound with a unique cyclopropyl ring. It has a molecular weight of 164.15 . The IUPAC name for this compound is ethyl 2-(2,2-difluorocyclopropyl)acetate . The InChI code for this compound is 1S/C7H10F2O2/c1-2-11-6(10)3-5-4-7(5,8)9/h5H,2-4H2,1H3 .

Molecular Structure Analysis

The molecular formula of Ethyl 2-(2,2-difluorocyclopropyl)acetate is C7H10F2O2 . This compound contains a cyclopropyl ring, which is a three-membered carbon ring, and two fluorine atoms attached to the same carbon atom in the ring .Physical And Chemical Properties Analysis

Ethyl 2-(2,2-difluorocyclopropyl)acetate is a liquid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

1. Microbial Production of Ethyl Acetate

- Application Summary : Ethyl acetate is widely used in the food, beverage, and solvent areas. The production of ethyl acetate currently proceeds through unsustainable and energy-intensive processes, which are based on natural gas and crude oil. Microbial conversion of biomass-derived sugars into ethyl acetate may provide a sustainable alternative .

- Methods of Application : The bio-catalyzing of ethanol and acetic acid to ethyl acetate using lipases in vitro was introduced. Metabolic engineering in yeasts to produce ethyl acetate in vivo using alcohol acyl transferases (AAT) was discussed .

- Results or Outcomes : The accumulation of acetyl-CoA is crucial for synthesizing ethyl acetate in vivo; AAT-mediated metabolic engineering could efficiently improve ethyl acetate production .

2. Saponification of Ethyl Acetate

- Application Summary : The saponification reaction of ethyl acetate in different reactor systems was considered .

- Methods of Application : The effect of the volume flow rate on reactor performance in different reactors (the T-shaped reactor, the interdigital microreactor, and the chicane microreactor) was investigated .

- Results or Outcomes : The reactor system with a T-shaped reactor shows good performance only at high flow rates, while the experimental setups with the interdigital and the chicane microreactors yield good performance throughout the whole range of volume flow rates .

3. Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

- Application Summary : Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a useful reagent for the trifluoromethylation of alkyl halides .

- Methods of Application : This compound can be used in click chemistry reactions .

- Results or Outcomes : The product of the reaction can be used in various chemical syntheses .

4. Ethanol Synthesis and Ethyl Acetate Inhibition from Acetic Acid Hydrogenation

- Application Summary : Understanding the detailed mechanism of the reaction from a molecular level provides insights that can be used to tailor catalysts to improve their performance .

- Methods of Application : The pathway of CH3COOH → CH3COO → CH3CHOO → CH3CHO → CH3CH2O → CH3CH2OH was found to be most favorable .

- Results or Outcomes : The high activation barriers for CH3COO hydrogenation to CH3CHOO (1.33 eV) and CH3CH2O hydrogenation to CH3CH2OH (1.04 eV) indicate that these two steps are the rate-limiting steps .

5. Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

- Application Summary : Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a useful reagent for the trifluoromethylation of alkyl halides .

- Methods of Application : This compound can be used in click chemistry reactions .

- Results or Outcomes : The product of the reaction can be used in various chemical syntheses .

6. Ethanol Synthesis and Ethyl Acetate Inhibition from Acetic Acid Hydrogenation

- Application Summary : Understanding the detailed mechanism of the reaction from a molecular level provides insights that can be used to tailor catalysts to improve their performance .

- Methods of Application : The pathway of CH3COOH → CH3COO → CH3CHOO → CH3CHO → CH3CH2O → CH3CH2OH was found to be most favorable .

- Results or Outcomes : The high activation barriers for CH3COO hydrogenation to CH3CHOO (1.33 eV) and CH3CH2O hydrogenation to CH3CH2OH (1.04 eV) indicate that these two steps are the rate-limiting steps .

Safety And Hazards

Ethyl 2-(2,2-difluorocyclopropyl)acetate is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram .

properties

IUPAC Name |

ethyl 2-(2,2-difluorocyclopropyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c1-2-11-6(10)3-5-4-7(5,8)9/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMMDRGFJWCHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2,2-difluorocyclopropyl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxaspiro[3.5]nonan-8-yl methanesulfonate](/img/structure/B1433107.png)

![2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B1433108.png)

![Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride](/img/structure/B1433110.png)

![(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1433119.png)

![7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B1433121.png)

amine hydrochloride](/img/structure/B1433123.png)

![{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol](/img/structure/B1433124.png)

![6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochloride](/img/structure/B1433125.png)